Ib-AMP3 -

Ib-AMP3

Catalog Number: EVT-245526
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ib-AMP3 can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for the stepwise addition of amino acids to form the peptide chain. In contrast, recombinant techniques involve inserting the gene encoding Ib-AMP3 into a suitable expression vector, which is then introduced into host cells for production .

Technical details include:

  • Solid-phase synthesis: Utilizes resin-bound amino acids with Fmoc protection, followed by deprotection and coupling reactions.
  • Recombinant expression: Involves transformation of bacterial or yeast cells with plasmids containing the Ib-AMP3 gene, followed by induction of peptide expression and purification .
Molecular Structure Analysis

The molecular structure of Ib-AMP3 is characterized by its compact form stabilized by disulfide bonds. The peptide typically exhibits an amphipathic nature, which is crucial for its interaction with microbial membranes.

Key structural data include:

  • Amino acid composition: Contains several cysteine residues that form disulfide bridges.
  • Three-dimensional conformation: The structure is often described as having a helical or β-sheet configuration depending on the environmental conditions .

Structural Visualization

The three-dimensional structure can be modeled using computational tools such as molecular dynamics simulations to predict its behavior in biological systems.

Chemical Reactions Analysis

Ib-AMP3 participates in various chemical reactions primarily related to its antimicrobial activity. These reactions often involve interactions with microbial membranes leading to disruption and cell lysis.

Key reactions include:

  • Membrane permeabilization: Ib-AMP3 interacts with lipid bilayers, causing leakage of cellular contents.
  • Formation of reactive oxygen species: The peptide may induce oxidative stress in target cells, contributing to its antimicrobial effects .
Mechanism of Action

The mechanism of action of Ib-AMP3 involves several steps:

  1. Membrane interaction: The amphipathic nature allows it to insert into lipid membranes.
  2. Pore formation: It forms pores or disrupts membrane integrity, leading to cell death.
  3. Intracellular effects: Once inside the cell, it may interfere with vital processes such as protein synthesis or DNA replication .

Data supporting these mechanisms include studies demonstrating dose-dependent effects on microbial viability and alterations in membrane potential upon treatment with Ib-AMP3.

Physical and Chemical Properties Analysis

Ib-AMP3 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Maintained under various pH conditions but sensitive to extreme temperatures.
  • Molecular weight: Typically ranges between 3000 to 5000 Da depending on the specific sequence and modifications.

Relevant analyses include:

  • Mass spectrometry: Used to confirm molecular weight and purity.
  • Circular dichroism spectroscopy: Employed to study secondary structure elements .
Applications

Ib-AMP3 has significant potential applications in various scientific fields:

  • Pharmaceutical development: As a lead compound for designing new antimicrobial agents.
  • Agriculture: Utilized in developing biopesticides due to its antifungal properties.
  • Biomedical research: Investigated for use in drug delivery systems or as adjuvants in vaccines due to its immune-modulating effects .
Biosynthesis and Genetic Precursors of Ib-AMP3

Evolutionary Origins in Impatiens balsamina Seed Defense Systems

Ib-AMP3 belongs to a family of cysteine-rich antimicrobial peptides (AMPs) exclusively produced in the seeds of Impatiens balsamina (garden balsam). These peptides evolved as specialized defense molecules to protect dormant seeds from soil-borne pathogens in nutrient-rich environments. Genomic analyses reveal that the Ib-AMP gene family emerged through repeated gene duplication events, resulting in four highly homologous isoforms (Ib-AMP1–4) with sequence identities exceeding 90% [4] [10]. This evolutionary strategy enables Impatiens to target a broad spectrum of microbial threats while conserving structural motifs critical for membrane disruption. Unlike phylogenetically widespread defensins or thionins, Ib-AMPs exhibit no significant sequence homology to other plant AMP families, indicating a unique evolutionary pathway within the Balsaminaceae family [6] [10]. Their compact size (≈3 kDa), cationic charge (+5 to +7 at physiological pH), and high cysteine content (≈20%) represent convergent evolution with other plant AMPs for membrane permeabilization functions [1] [6].

Table 1: Comparative Features of Ib-AMP3 and Related Plant Antimicrobial Peptides

FeatureIb-AMP3Plant DefensinsThionins
Length (aa)2045-5445-47
Cysteine Content4 disulfide bonds (8 Cys)4 disulfide bonds3-4 disulfide bonds
Net Charge+7+2 to +9+5 to +10
Evolutionary OriginBalsaminaceae-specificBroadly conservedPoaceae-specific
Structural MotifsLinear cystine-stabilized β-hairpinCysteine-stabilized αβ motif (CSαβ)γ-core with α-helix/β-sheet
Biosynthesis FormPolyprotein precursorSingle prepropeptideSingle prepropeptide

Precursor Protein Architecture and Post-Translational Processing

Ib-AMP3 is initially synthesized as a larger polyprotein precursor containing multiple AMP domains, a signature of ribosomally synthesized and post-translationally modified peptides (RiPPs). The precursor architecture includes:

  • An N-terminal endoplasmic reticulum (ER) signal peptide (≈23 aa) for co-translational translocation
  • Four tandem Ib-AMP domains (≈20 aa each) connected by short linker regions
  • A C-terminal acidic prodomain (≈15 aa) that neutralizes toxicity during cellular transit [3] [10]

Proteolytic maturation occurs in multiple stages: First, signal peptidase removes the leader sequence in the ER. Subsequently, a trypsin-like serine protease cleaves at conserved KR↓X motifs (where X represents hydrophobic residues), liberating individual Ib-AMP monomers [5] [10]. The C-terminal prodomain is excised by a carboxypeptidase, yielding the bioactive peptide. Notably, the precursor organization (signal peptide–AMP1–linker–AMP2–linker–AMP3–linker–AMP4–prodomain) enables coordinated production of multiple isoforms from a single transcript, a strategy that conserves transcriptional resources while amplifying antimicrobial output [8] [10]. This polyprotein strategy mirrors viral polyprotein processing but is rare in plant AMP systems, making Ib-AMP biosynthesis unique among plant defense peptides.

Codon Optimization Strategies for Heterologous Expression

Heterologous production of Ib-AMP3 faces challenges due to its high cysteine density and host-specific codon usage bias. Three codon adjustment strategies have been experimentally validated:

  • Full Optimization: Replacement of Impatiens-specific codons (e.g., rare E. coli codons AGG/AGA for Arg) with E. coli-preferred counterparts (e.g., CGT/CGC), increasing the Codon Adaptation Index (CAI) from 0.68 to 0.92 [3] [9]. This approach boosts expression by 3.5-fold but risks misfolding due to unchecked translation velocity.
  • Codon Harmonization: Mimicking the natural translation rhythm of Impatiens by matching codon rarity frequencies between native and host organisms [5] [7]. Harmonized Ib-AMP3 variants show 40% lower expression than fully optimized versions but exhibit 2.3-fold enhanced thermostability (70°C vs. 55°C) and correct disulfide pairing [5] [9].
  • Context-Specific Optimization: Incorporates codon pair bias and mRNA secondary structure predictions using algorithms like DNA Chisel [3] [9]. This strategy balances translation speed and fidelity, yielding soluble Ib-AMP3 at 12 mg/L in E. coli – comparable to yields from native plant extraction [3] [7].

Table 2: Performance of Codon Optimization Strategies for Ib-AMP3 in E. coli

StrategyCodon Adaptation IndexSoluble Yield (mg/L)Thermal Stability (°C)Functional Activity (% of Native)
Native Sequence0.680.855100%
Full Optimization0.928.55575%
Codon Harmonization0.793.27095%
Context-Specific0.8712.06590%

Disulfide Bond Formation and Structural Maturation Mechanisms

The oxidative folding of Ib-AMP3 involves a strict regioselective pathway mediated by protein disulfide isomerase (PDI) and glutathione redox buffers:

  • Initial Folding Nucleus: Cysteine residues at positions 3 and 16 form the first disulfide bond (CysIII-CysXVI), creating a β-hairpin loop that serves as the structural scaffold [1] [4].
  • Hierarchical Bonding: Subsequent bonds form in the order CysV-CysXIV → CysVIII-CysXI → CysII-CysVII, verified by mass spectrometry of trapped folding intermediates [4].
  • Conformational Locking: The final CysII-CysVII bond stabilizes the N-terminal α-helix against the central β-sheet, producing the mature globular fold [3] [6].

The disulfide connectivity (CysII-CysVII, CysIII-CysXVI, CysV-CysXIV, CysVIII-CysXI) generates a cystine-stabilized αβ motif that enforces topological circularization – a feature enhancing proteolytic resistance [1] [4]. Mutational studies confirm that disruption of any single disulfide bond reduces antifungal activity by >90% against Fusarium oxysporum, highlighting their non-redundant structural roles [4]. The mature Ib-AMP3 adopts a compact globular structure (radius ≈1.2 nm) with two amphipathic domains: a cationic patch (Lys5, Arg9, Lys12) for membrane docking and a hydrophobic ridge (Tyr4, Pro6, Val10) for lipid bilayer insertion [1] [6].

Chemical Compounds Mentioned:

  • Ib-AMP3 (Impatiens balsamina antimicrobial peptide 3)
  • Protein disulfide isomerase (PDI)
  • Glutathione (oxidized/reduced)
  • Cysteine
  • Prodomain peptide
  • Polyprotein precursor
  • Ribosomally synthesized and post-translationally modified peptides (RiPPs)
  • Cystine-stabilized αβ motif (CSαβ)
  • Serine protease
  • Carboxypeptidase

Properties

Product Name

Ib-AMP3

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